![molecular formula C17H18N2O3 B349734 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide CAS No. 1060285-84-8](/img/structure/B349734.png)

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

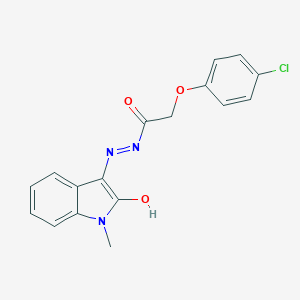

“2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide” is also known as Metcamifen . It is a herbicide safener used to protect crops from herbicide damage . The chemical formula of Metcamifen is C₁₆H₁₇N₃O₅S .

Chemical Reactions Analysis

While the specific chemical reactions involving “2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide” are not detailed in the sources retrieved, it’s worth noting that quinazoline 3-oxides and their derivatives, which are structurally similar to the compound , have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Other Compounds

This compound is an important starting material for the synthesis of many other compounds such as azo dyes and dithiocarbamate . These synthesized compounds have a wide range of applications in various fields, including textiles, plastics, and pharmaceuticals.

Crystal Structure Studies

The compound has been used in studies related to crystal structures . Its molecular structures, synthesized via Schiff bases reduction route, consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Hydrogen Bonding Interactions

The compound has been used in studies investigating hydrogen bonding interactions . These studies are crucial in understanding the properties of many biological molecules and their interactions.

Preparation of β-Trifluoromethyl Enaminones

The compound may be used in the preparation of β-trifluoromethyl enaminones . These enaminones are important intermediates in organic synthesis and have applications in the synthesis of biologically active compounds.

Pharmaceutical Applications

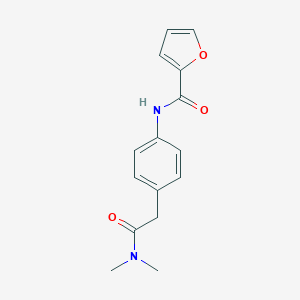

Related secondary amines to the title compounds form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .

Glycogen Phosphorylase Inhibition

While not directly mentioned in the search results, similar compounds have been identified as inhibitors of human liver glycogen phosphorylase . This suggests potential applications of “2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide” in medical research, particularly in the study of glycogen storage diseases.

Wirkmechanismus

Target of Action

The compound 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as Metcamifen , is primarily used as a herbicide safener . It is designed to protect certain crops from damage caused by the herbicide clodinafop-propargyl . The primary target of Metcamifen is the enzyme glycogen phosphorylase .

Mode of Action

Metcamifen works by enhancing the detoxification of clodinafop-propargyl . It achieves this by inhibiting the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . By inhibiting this enzyme, Metcamifen prevents the breakdown of glycogen, thereby protecting the plant from the harmful effects of the herbicide.

Biochemical Pathways

The biochemical pathway primarily affected by Metcamifen is the glycogenolysis pathway . Glycogenolysis is the process of breaking down glycogen into glucose-1-phosphate, which can then be converted into glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway for further metabolism. By inhibiting glycogen phosphorylase, Metcamifen disrupts this pathway, leading to a decrease in the amount of glucose-1-phosphate produced from glycogen.

Result of Action

The primary result of Metcamifen’s action is the protection of certain crops from damage caused by the herbicide clodinafop-propargyl . By inhibiting glycogen phosphorylase and disrupting glycogenolysis, Metcamifen reduces the availability of glucose-1-phosphate, thereby limiting the energy supply available for the herbicide’s harmful effects. This results in enhanced plant survival and productivity in the presence of the herbicide.

Eigenschaften

IUPAC Name |

2-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-18-16(20)11-12-7-9-13(10-8-12)19-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZJXOFLVYVZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![4-[(cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B349761.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)

![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)

![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)